Regioselective Sonogashira Alkynylation: 90-100% Yield for 6-Alkynyl-4-chloroquinolines
6-Bromo-4-chloroquinoline demonstrates exceptional regioselectivity in Sonogashira-Hagihara alkynylation, where the reaction occurs exclusively at the 6-bromo position, leaving the 4-chloro group untouched. This chemoselectivity is not observed with 4-chloro-6-iodoquinoline, which may undergo competitive side reactions due to the higher reactivity of the iodo group [1]. This property is crucial for sequential functionalization strategies. The reaction yields 6-alkynyl-4-chloroquinolines in 90-100% yields [1].
| Evidence Dimension | Chemoselective alkynylation yield and regioselectivity |
|---|---|
| Target Compound Data | 6-alkynyl-4-chloroquinolines obtained in 90-100% yields |
| Comparator Or Baseline | 4-chloro-6-iodoquinoline (unspecified yield/selectivity) |
| Quantified Difference | Exclusive reaction at 6-bromo position; 90-100% isolated yield |
| Conditions | Sonogashira-Hagihara reaction conditions (Pd catalyst, CuI co-catalyst, terminal alkyne) |
Why This Matters
This high-yielding, chemoselective reaction enables the modular construction of complex molecules by allowing a second, independent transformation at the 4-chloro position, a key advantage for library synthesis.
- [1] Beletskaya, I. P.; Latyshev, G. V.; Tsvetkov, A. V.; Lukashev, N. V. The chemoselective alkynylation of dihaloquinolines by the Sonogashira—Hagihara reaction. Russian Chemical Bulletin 2004, 53 (1), 189–193. View Source
